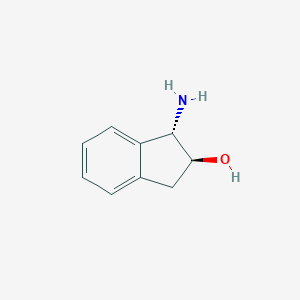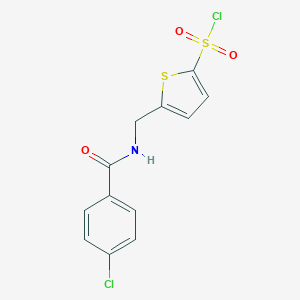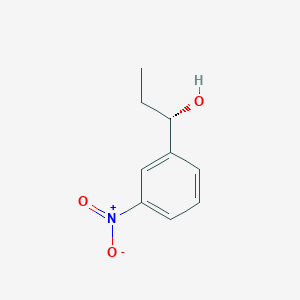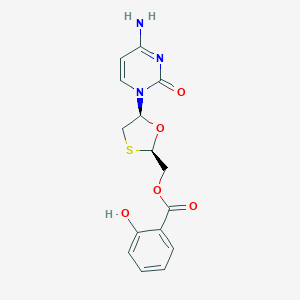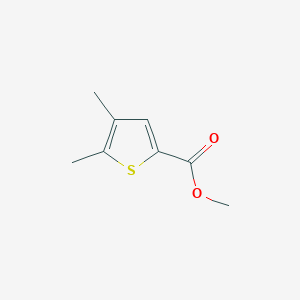
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Descripción general
Descripción
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid is a chemical compound with the molecular formula C4H4N4O4 and a molecular weight of 172.1 . It is available for experimental and research use .
Molecular Structure Analysis
The molecular structure of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid consists of a 1,2,4-triazole ring with a nitro group at the 5-position and an acetic acid group attached to the 3-position of the triazole ring . The InChI code for this compound is 1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid include a predicted boiling point of 595.7±52.0 °C, a predicted density of 1.840±0.06 g/cm3, and a predicted pKa of 3.42±0.10 . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Anticancer Agents
1,2,4-Triazole derivatives have shown promising anticancer activity. For instance, some novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Antimicrobial Agents
1,2,4-Triazoles have been introduced as an antimicrobial agent . They are used in the synthesis of various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .
Antifungal Agents
1,2,4-Triazoles are also used as antifungal agents . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Anti-Inflammatory and Analgesic Agents
1,2,4-Triazoles have shown anti-inflammatory and analgesic activities . They are used in the synthesis of various drugs to treat inflammation and pain.
Antioxidant Agents
1,2,4-Triazoles have antioxidant properties . They can reduce or eliminate free radicals and therefore protect cells against oxidative injury .
Agrochemical Applications
1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They are used in the synthesis of various agrochemicals.
Materials Science and Organic Catalysts
1,2,4-Triazoles are used in materials sciences and as organic catalysts . They have unique structure and properties that make them useful in these fields.
Safety and Hazards
The safety information for 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Mecanismo De Acción
Biochemical Pathways
It is known that many nitro-containing compounds can interfere with various biochemical processes, such as dna synthesis and repair, protein synthesis, and cellular respiration .
Pharmacokinetics
The compound’s predicted boiling point is 595.7±52.0 °C , and its density is 1.840±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid. For example, the compound is thermally stable , which suggests that it may retain its efficacy under a range of temperature conditions.
Propiedades
IUPAC Name |
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLPZHBFAXIPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362835 | |
| Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173167-32-3 | |
| Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



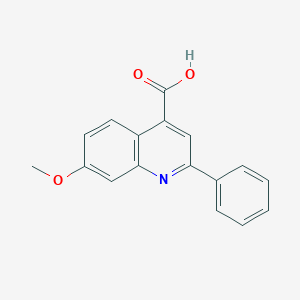
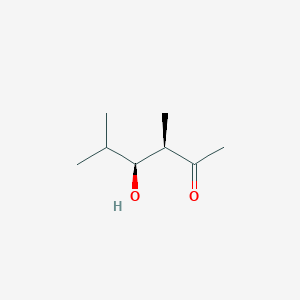

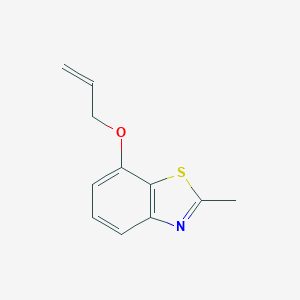
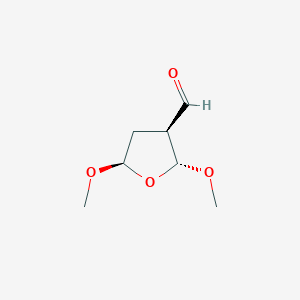
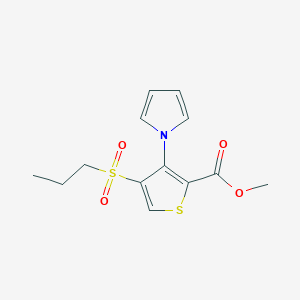
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)

